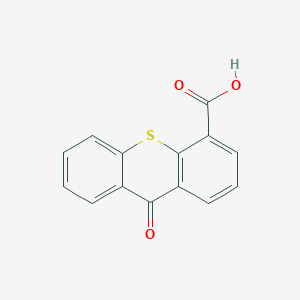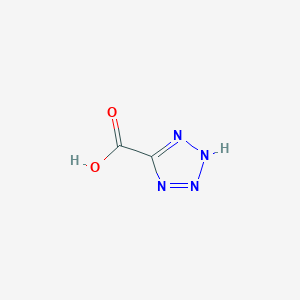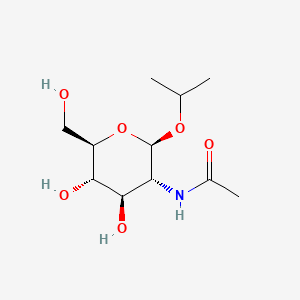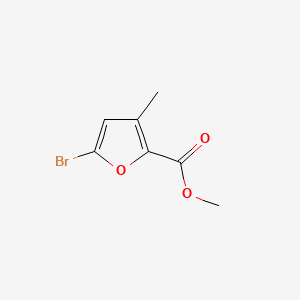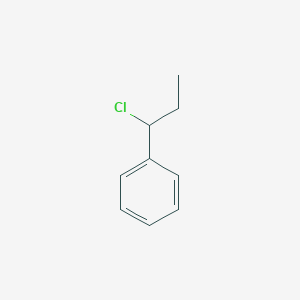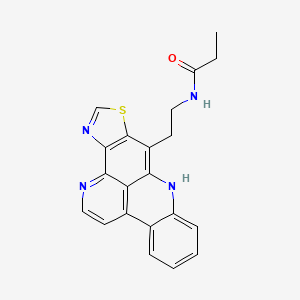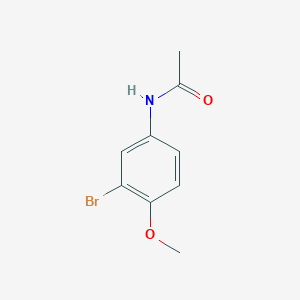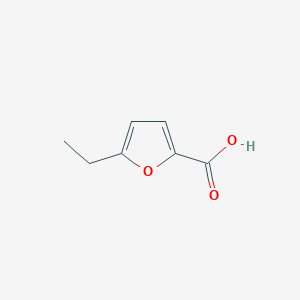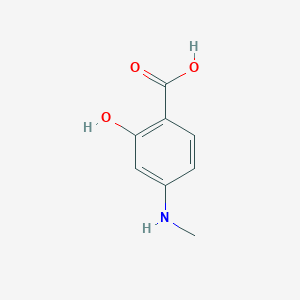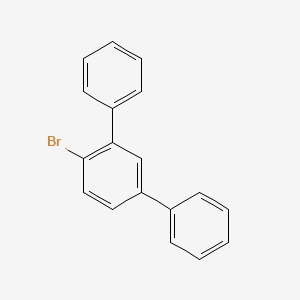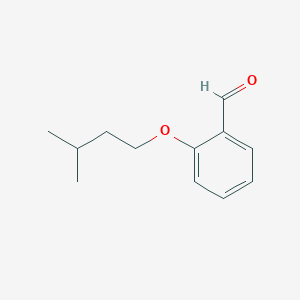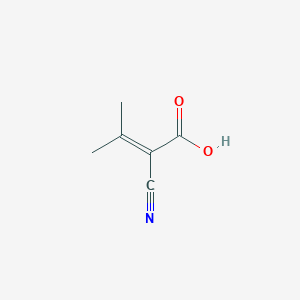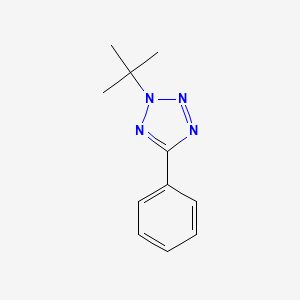
2-tert-butyl-5-phenyl-2H-tetrazole
Overview
Description
2-tert-butyl-5-phenyl-2H-tetrazole is a chemical compound with the molecular formula C11H14N4 . It is a representative of the 2,5-disubstituted tetrazoles .
Molecular Structure Analysis
The molecular structure of 2-tert-butyl-5-phenyl-2H-tetrazole includes a tetrazole ring, a phenyl ring, and a tert-butyl group . The tetrazole ring is a heterocyclic compound consisting of a 5-membered ring with four nitrogen atoms and one carbon atom .Chemical Reactions Analysis
2-tert-butyl-5-phenyl-2H-tetrazole has been found to participate in oxidative dissolution of copper powder in homometalic systems and heterobimetallic ones . It forms molecular homometallic complexes and heterobimetallic complexes .Physical And Chemical Properties Analysis
The average mass of 2-tert-butyl-5-phenyl-2H-tetrazole is 202.256 Da . Tetrazoles exhibit extreme values of acidity, basicity, and complex formation constants. They have specific thermochemical properties and exhibit multiple reactivity .Scientific Research Applications
Alkylation Processes
2-tert-butyl-5-phenyl-2H-tetrazole and its derivatives are involved in various alkylation processes. For instance, the alkylation of tetrazole and its derivatives with certain alcohols in concentrated H2SO4 results in high yields of corresponding 2-alkyltetrazoles (Koren & Gaponik, 1990). Another study explored the alkylation of 5-substituted tetrazoles with different alcohols, revealing that tertiary alcohols like tert-butyl alcohol react with unsubstituted and 5-substituted tetrazoles to give 2-alkyl-5-R-tetrazoles with high regioselectivity (Egorov et al., 2020).
Ligand Synthesis and Coordination Chemistry
2-tert-butyl-5-phenyl-2H-tetrazole is used in synthesizing ligands for coordination chemistry. A study reported the synthesis of tetrazole-containing phosphonoacetamidines by adding 5-substituted tetrazoles to certain phosphonates. The reactions occur via nucleophilic attack of the tetrazole N-1 atom at the C=C bond (Svintsitskaya et al., 2015). Additionally, the compound has been found effective in the direct synthesis of novel Cu(II) and heterobimetallic Cu(II)/Mn(II) complexes, showcasing its role in the formation of molecular homometallic and heterobimetallic complexes (Mosalkova et al., 2013).
Photophysical and Electrochemical Applications
There are studies exploring the use of phenyl-tetrazoles as cyclometalating ligands in Ir(III) complexes. These complexes exhibit intense emission bands with applications in photoluminescence and light-emitting electrochemical cells (Monti et al., 2014). Another investigation focused on tricarbonyl rhenium(I) tetrazolato complexes, where 2-(2-tert-butyltetrazol-5-yl)pyridine was used to form neutral mononuclear complexes. These complexes show phosphorescent emission and are characterized for their electrochemical behavior, indicating potential applications in optoelectronics and sensors (Wright et al., 2013).
Applications in Solar Energy
In the field of solar energy, tetrazole derivatives including 2-tert-butyl-5-phenyl-2H-tetrazole have been investigated for their interaction with anatase TiO2 surfaces, a critical aspect in dye-sensitized solar cells. A study using periodic density functional theory explored how these compounds interact with TiO2 surfaces, revealing insights into their potential application in improving solar cell efficiency (Karami et al., 2017).
Synthesis of Novel Chemicals
The compound is also employed in the synthesis of new chemical entities. For example, a study presented a new route to synthesize 1-alkyltetrazoles via exhaustive alkylation of 2-tert-butyl derivatives of tetrazoles, followed by the removal of the tert-butyl group. This method offers a novel approach to synthesize structurally diverse tetrazoles (Koren et al., 1995).
Future Directions
properties
IUPAC Name |
2-tert-butyl-5-phenyltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-11(2,3)15-13-10(12-14-15)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZQFTLIMOHPIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350037 | |
| Record name | ST047279 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-5-phenyl-2H-tetrazole | |
CAS RN |
59772-96-2 | |
| Record name | ST047279 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



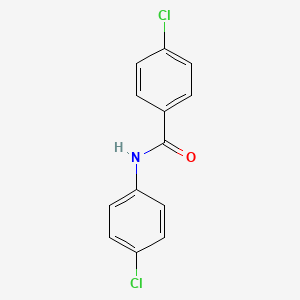
![Ethyl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B1595777.png)
